molecular formula C19H20Cl2N4O4S B298142 N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide

N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide

Cat. No. B298142
M. Wt: 471.4 g/mol
InChI Key: LLMWSYQBGRZLJR-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide, also known as DCAE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCAE is a derivative of ethacrynic acid, a diuretic drug that has been used for several decades to treat edema and hypertension. In recent years, DCAE has been studied for its anti-cancer properties and its potential to treat other diseases.

Mechanism of Action

N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide exerts its anti-cancer effects by inhibiting the activity of CAIX. CAIX is an enzyme that is overexpressed in many types of cancer cells and plays a crucial role in the survival and proliferation of these cells. By inhibiting CAIX, N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide can disrupt the pH balance in cancer cells, leading to their death. Additionally, N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide can also induce apoptosis in cancer cells through other mechanisms, such as the activation of the p53 pathway.
Biochemical and physiological effects:
N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has been studied for its potential to treat other diseases, such as diabetes and inflammation. N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has been shown to inhibit the activity of aldose reductase, an enzyme that is involved in the development of diabetic complications. N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and exert its effects on intracellular targets. N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has also been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide also has several limitations for lab experiments. It is a complex molecule that requires careful handling and purification steps to obtain a high yield of pure product. Additionally, the mechanism of action of N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide is not fully understood, and further studies are needed to elucidate its effects on intracellular targets.

Future Directions

There are several future directions for the study of N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide. One area of research is the development of more efficient synthesis methods for N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide. Another area of research is the elucidation of the mechanism of action of N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide and its effects on intracellular targets. Additionally, further studies are needed to investigate the potential of N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide for the treatment of other diseases, such as diabetes and inflammation. Finally, the development of N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide-based drugs for cancer therapy is a promising direction for future research.

Synthesis Methods

The synthesis of N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide involves the reaction of ethacrynic acid with 3,5-dichloroaniline in the presence of methylsulfonyl chloride. The resulting intermediate is then reacted with hydrazine hydrate and phenylacetic acid to produce N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide. The synthesis of N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide is a multi-step process that requires careful handling of reagents and purification steps to obtain a high yield of pure product.

Scientific Research Applications

N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has been extensively studied for its anti-cancer properties. Several studies have shown that N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide can induce apoptosis (cell death) in cancer cells by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a crucial role in the survival and proliferation of these cells. By inhibiting CAIX, N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide can selectively target cancer cells and induce their death.

properties

Product Name

N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide

Molecular Formula

C19H20Cl2N4O4S

Molecular Weight

471.4 g/mol

IUPAC Name

N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C19H20Cl2N4O4S/c1-12(14-5-4-6-17(7-14)22-13(2)26)23-24-19(27)11-25(30(3,28)29)18-9-15(20)8-16(21)10-18/h4-10H,11H2,1-3H3,(H,22,26)(H,24,27)/b23-12+

InChI Key

LLMWSYQBGRZLJR-FSJBWODESA-N

Isomeric SMILES

C/C(=N\NC(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C)/C2=CC(=CC=C2)NC(=O)C

SMILES

CC(=NNC(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C)C2=CC(=CC=C2)NC(=O)C

Canonical SMILES

CC(=NNC(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C)C2=CC(=CC=C2)NC(=O)C

Origin of Product

United States

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